Cas no 537658-08-5 (Benzoic acid, 3,5-dibromo-2-fluoro-, methyl ester)

Benzoic acid, 3,5-dibromo-2-fluoro-, methyl ester is a halogenated aromatic ester with potential applications in pharmaceutical and agrochemical synthesis. The presence of bromine and fluorine substituents enhances its reactivity, making it a versatile intermediate for selective functionalization. The methyl ester group improves solubility in organic solvents, facilitating downstream reactions. This compound is particularly useful in cross-coupling reactions and as a building block for complex molecules. Its stability under standard conditions ensures reliable handling and storage. The distinct substitution pattern offers regioselectivity advantages in synthetic pathways, making it valuable for targeted molecular design.
Benzoic acid, 3,5-dibromo-2-fluoro-, methyl ester structure
537658-08-5 structure
Product Name:Benzoic acid, 3,5-dibromo-2-fluoro-, methyl ester
CAS No:537658-08-5
MF:C8H5Br2FO2
MW:311.930504560471
CID:4026706
PubChem ID:22252998
Update Time:2025-10-30

Benzoic acid, 3,5-dibromo-2-fluoro-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 3,5-dibromo-2-fluoro-, methyl ester
    • SCHEMBL5853128
    • Methyl 3,5-dibromo-2-fluorobenzoate
    • AKOS017560762
    • 537658-08-5
    • OAMPEHQIFCXOLY-UHFFFAOYSA-N
    • starbld0039140
    • Inchi: 1S/C8H5Br2FO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3
    • InChI Key: OAMPEHQIFCXOLY-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)C1=CC(Br)=CC(Br)=C1F

Computed Properties

  • Exact Mass: 311.86198Da
  • Monoisotopic Mass: 309.86403Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 26.3Ų

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Benzoic acid, 3,5-dibromo-2-fluoro-, methyl ester Related Literature

Additional information on Benzoic acid, 3,5-dibromo-2-fluoro-, methyl ester

Benzoic acid, 3,5-dibromo-2-fluoro-, methyl ester (CAS No. 537658-08-5): A Comprehensive Overview

Benzoic acid, 3,5-dibromo-2-fluoro-, methyl ester, identified by its CAS number 537658-08-5, is a fluorinated brominated aromatic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to a class of molecules that exhibit unique chemical properties due to the presence of both fluorine and bromine substituents on the benzene ring. The methyl ester group further modifies its reactivity and potential applications.

The structural features of Benzoic acid, 3,5-dibromo-2-fluoro-, methyl ester make it a versatile intermediate in organic synthesis. The combination of electron-withdrawing bromine atoms and the electron-donating methyl ester group influences its electronic distribution and reactivity. This compound has been explored in various synthetic pathways, including cross-coupling reactions, where it serves as a precursor for more complex molecules.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and bioavailability. The presence of fluorine atoms in Benzoic acid, 3,5-dibromo-2-fluoro-, methyl ester contributes to these desirable properties, making it a valuable building block in drug discovery. For instance, fluorinated benzoic acids have been shown to improve the binding affinity of drug candidates to their target proteins.

One of the most compelling aspects of Benzoic acid, 3,5-dibromo-2-fluoro-, methyl ester is its potential application in the development of novel pharmaceutical agents. Researchers have utilized this compound in the synthesis of small-molecule inhibitors targeting various biological pathways. Its unique structure allows for fine-tuning of pharmacokinetic properties, which is crucial for optimizing drug efficacy and safety.

The role of halogenated aromatic compounds in medicinal chemistry has been well-documented. The bromine atoms in Benzoic acid, 3,5-dibromo-2-fluoro-, methyl ester provide handles for further functionalization through techniques such as Suzuki-Miyaura cross-coupling. This reaction is particularly useful for constructing biaryl structures, which are prevalent in many bioactive molecules. The fluoro substituent enhances the lipophilicity of the compound, making it more suitable for oral administration.

Recent studies have highlighted the importance of fluorinated benzoic acids in the development of antiviral and anticancer agents. The structural motif present in Benzoic acid, 3,5-dibromo-2-fluoro-, methyl ester has been incorporated into several lead compounds that exhibit promising activity against viral proteases and kinases. These findings underscore the compound's potential as a scaffold for future drug development efforts.

The synthesis of Benzoic acid, 3,5-dibromo-2-fluoro-, methyl ester involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Advanced synthetic methodologies have been employed to streamline the process, ensuring scalability for industrial applications. Techniques such as palladium-catalyzed reactions and flow chemistry have been particularly effective in improving the efficiency of its preparation.

The pharmacological profile of derivatives derived from Benzoic acid, 3,5-dibromo-2-fluoro-, methyl ester continues to be an area of active investigation. Preclinical studies have demonstrated that certain analogs exhibit significant therapeutic potential by modulating key biological targets. These findings provide a strong rationale for further exploration of this chemical scaffold in human trials.

In conclusion, Benzoic acid, 3,5-dibromo-2-fluoro-, methyl ester (CAS No. 537658-08-5) is a multifaceted compound with broad applications in pharmaceutical research. Its unique structural features make it an attractive intermediate for synthesizing bioactive molecules with improved pharmacokinetic properties. As our understanding of halogenated aromatic chemistry evolves, compounds like this are poised to play a pivotal role in the next generation of therapeutics.

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